molecular formula C8H14 B1616511 6-Methyl-3-heptyne CAS No. 54050-92-9

6-Methyl-3-heptyne

Cat. No.: B1616511
CAS No.: 54050-92-9
M. Wt: 110.2 g/mol
InChI Key: UUWGRVSCFPICBP-UHFFFAOYSA-N
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Description

6-Methyl-3-heptyne is an organic compound with the molecular formula C8H14 . It is classified as an alkyne due to the presence of a carbon-carbon triple bond. The structure of this compound consists of a heptyne backbone with a methyl group attached to the sixth carbon atom. This compound is also known by its IUPAC name, 3-Heptyne, 6-methyl .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methyl-3-heptyne can be synthesized through various methods, including the elimination reactions of dihalides. One common method involves the dehydrohalogenation of vicinal dihalides or vinylic halides using a strong base such as sodium amide (NaNH2) in ammonia (NH3). This process results in the formation of the alkyne by eliminating two halogen atoms .

Industrial Production Methods: Industrial production of this compound typically involves the same elimination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3-heptyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3) to form carboxylic acids or ketones.

    Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon (Pd/C) can convert the triple bond to a single bond, forming alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triple bond acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: KMnO4, O3

    Reduction: H2, Pd/C

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Substituted alkynes or alkenes

Scientific Research Applications

6-Methyl-3-heptyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-3-heptyne involves its interaction with various molecular targets and pathways. The triple bond in the compound makes it highly reactive, allowing it to participate in addition and substitution reactions. These reactions can modify the structure and function of biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Heptyne (C7H12): A straight-chain alkyne with a similar structure but without the methyl group.

    3-Octyne (C8H14): An alkyne with an additional carbon atom in the chain.

    3-Methyl-1-hexyne (C7H12): An alkyne with a methyl group at a different position.

Uniqueness: 6-Methyl-3-heptyne is unique due to the position of the methyl group on the sixth carbon atom, which influences its reactivity and physical properties. This structural variation can lead to different chemical behaviors and applications compared to its similar compounds .

Properties

IUPAC Name

6-methylhept-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h8H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWGRVSCFPICBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202377
Record name 6-Methyl-3-heptyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54050-92-9
Record name 6-Methyl-3-heptyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054050929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-3-heptyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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